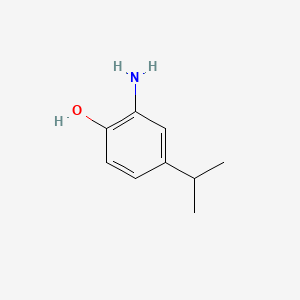![molecular formula C9H10N2O3S B1269406 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone CAS No. 337488-30-9](/img/structure/B1269406.png)
1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone is a chemical compound with the molecular formula C9H10N2O3S It is characterized by the presence of a cyclopropyl group attached to an ethanone moiety, which is further linked to a pyrimidine ring substituted with hydroxyl groups at positions 4 and 6
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone typically involves the following steps:
Thioether Formation: The ethanone moiety is linked to the pyrimidine ring via a thioether bond. This can be accomplished by reacting a suitable ethanone derivative with a thiol-substituted pyrimidine under appropriate conditions.
Hydroxylation: The hydroxyl groups at positions 4 and 6 of the pyrimidine ring can be introduced through selective hydroxylation reactions using oxidizing agents such as hydrogen peroxide or peracids.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether or hydroxyl groups are replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: It may have pharmacological properties that can be explored for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone can be compared with other similar compounds, such as:
1-Cyclopropyl-2-[(4-hydroxy-6-methylpyrimidin-2-YL)thio]ethanone: This compound has a methyl group at position 6 of the pyrimidine ring instead of a hydroxyl group, which may affect its reactivity and biological activity.
1-Cyclopropyl-2-[(4,6-dimethoxypyrimidin-2-YL)thio]ethanone: The presence of methoxy groups instead of hydroxyl groups can influence the compound’s solubility and interaction with molecular targets.
1-Cyclopropyl-2-[(4,6-dichloropyrimidin-2-YL)thio]ethanone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c12-6(5-1-2-5)4-15-9-10-7(13)3-8(14)11-9/h3,5H,1-2,4H2,(H2,10,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNZGIVDYHUEMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CSC2=NC(=CC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351379 |
Source


|
| Record name | 2-[(2-Cyclopropyl-2-oxoethyl)sulfanyl]-6-hydroxypyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337488-30-9 |
Source


|
| Record name | 2-[(2-Cyclopropyl-2-oxoethyl)sulfanyl]-6-hydroxypyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[2-(Acetylamino)ethoxy]benzoic acid](/img/structure/B1269346.png)







